molecular formula C10H11ClF3NO2 B1383291 (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 490034-86-1

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No. B1383291
CAS RN: 490034-86-1
M. Wt: 269.65 g/mol
InChI Key: VSXUXMHRGZUXDZ-QRPNPIFTSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reactivity of the compound, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Spectroscopic and Diffractometric Study

  • Polymorphism in compounds similar to "(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride" is a subject of interest, especially in the context of pharmaceutical compounds. For instance, Vogt et al. (2013) explored polymorphic forms of a related compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such substances (Vogt, Williams, Johnson, & Copley, 2013).

Optical Resolutions and Crystallization

Reactivity and Synthesis

  • The study of reactivity and synthesis of related compounds, as demonstrated by Qiang et al. (2010) in their work on 3-(trichlorogermyl)propanoic acid and its derivatives, offers insights into the chemical properties and potential applications of such compounds (Qiang, Xianshun, Qingmin, Tao, & Zhong-biao, 2010).

Biocatalysis and Pharmaceutical Intermediates

  • Li et al. (2013) explored the asymmetric biocatalysis of a compound structurally similar to "(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride," highlighting its importance as a pharmaceutical intermediate (Li, Wang, Huang, Zou, & Zheng, 2013).

Metal Ion Chelation

  • Research by Ballal (2020) on metal ion chelates with similar compounds provides insights into potential applications in materials science and biochemistry (Ballal, 2020).

Polymer Chemistry

Mechanism of Action

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUXMHRGZUXDZ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

CAS RN

490034-86-1
Record name (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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